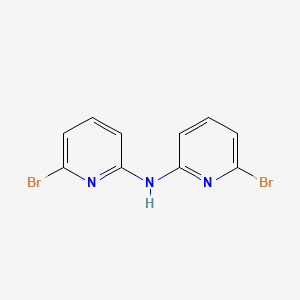![molecular formula C8H7ClN4O2 B13905098 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Métodos De Preparación
The synthesis of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazole and pyrimidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position of the pyrazole ring.
Carboxylation: The carboxylic acid group at the 3-position is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Análisis De Reacciones Químicas
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis reactions to yield the corresponding carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and viral infections.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.
Comparación Con Compuestos Similares
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar pyrazolo[1,5-a]pyrimidine structure but with different substituents, leading to variations in its chemical and biological properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, resulting in diverse applications and activities.
Propiedades
Fórmula molecular |
C8H7ClN4O2 |
|---|---|
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClN4O2/c1-10-6-2-5(9)12-7-4(8(14)15)3-11-13(6)7/h2-3,10H,1H3,(H,14,15) |
Clave InChI |
BFMBHQZQBXFKTK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC2=C(C=NN12)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
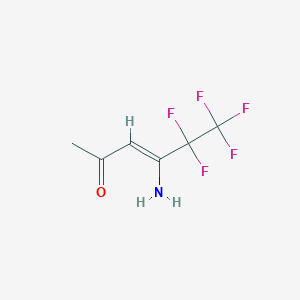
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)


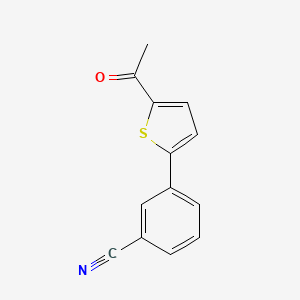

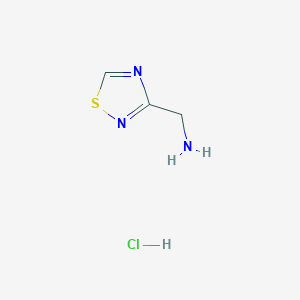
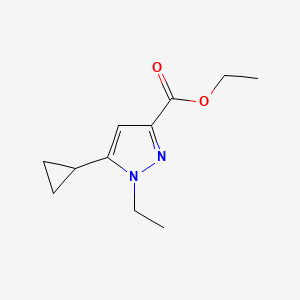

![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

